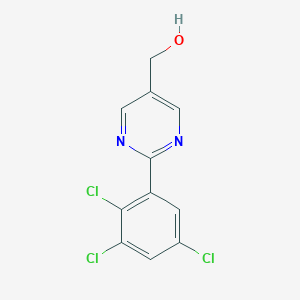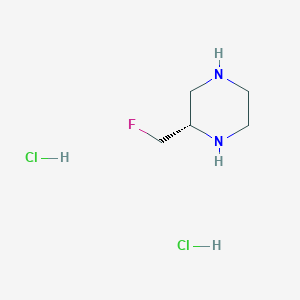
(S)-2-Fluoromethylpiperazine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Fluoromethylpiperazine 2hcl is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The addition of a fluoromethyl group to the piperazine ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fluoromethylpiperazine 2hcl typically involves the reaction of piperazine with a fluoromethylating agent under controlled conditions. One common method is the reaction of piperazine with fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Fluoromethylpiperazine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of fluoromethylpiperazine N-oxide.
Reduction: Formation of fluoromethylpiperazine derivatives with reduced functional groups.
Substitution: Formation of substituted piperazine derivatives with various functional groups replacing the fluoromethyl group.
Applications De Recherche Scientifique
(S)-2-Fluoromethylpiperazine 2hcl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (S)-2-Fluoromethylpiperazine 2hcl involves its interaction with specific molecular targets in biological systems. The fluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpiperazine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluoroethylpiperazine: Contains a fluoroethyl group instead of a fluoromethyl group, leading to variations in its chemical behavior.
N-Methylpiperazine: Substituted with a methyl group on the nitrogen atom, affecting its interaction with biological targets.
Uniqueness
(S)-2-Fluoromethylpiperazine 2hcl is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H13Cl2FN2 |
|---|---|
Poids moléculaire |
191.07 g/mol |
Nom IUPAC |
(2S)-2-(fluoromethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C5H11FN2.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-4H2;2*1H/t5-;;/m1../s1 |
Clé InChI |
SOHLLRVGXNGPBX-ZJIMSODOSA-N |
SMILES isomérique |
C1CN[C@@H](CN1)CF.Cl.Cl |
SMILES canonique |
C1CNC(CN1)CF.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


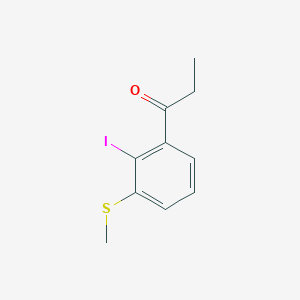
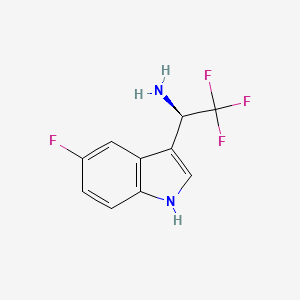
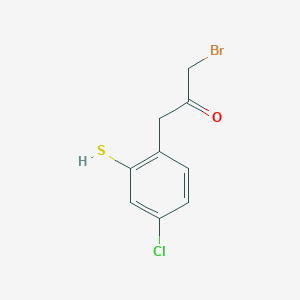

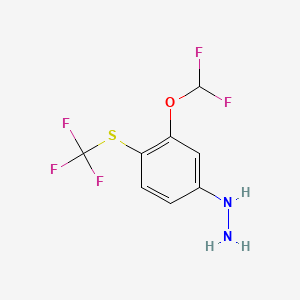
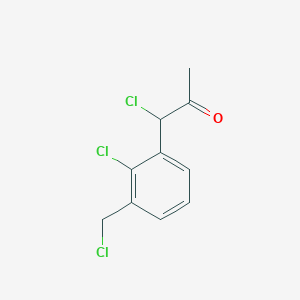
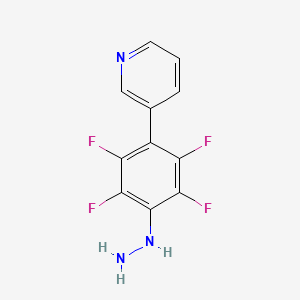
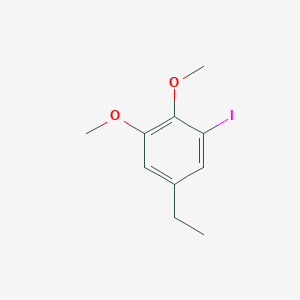
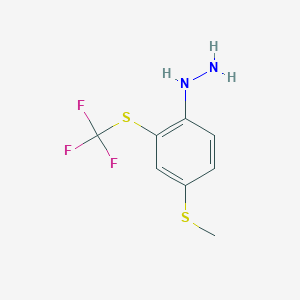
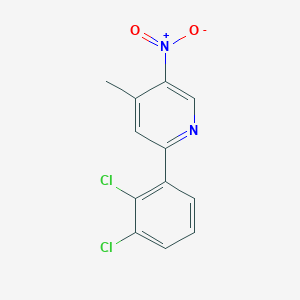
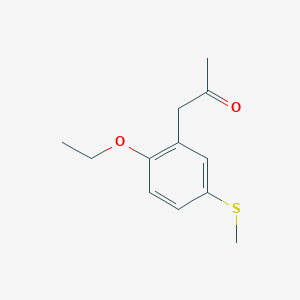
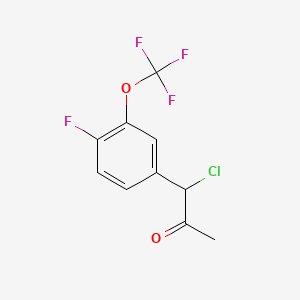
![3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]iMidazol-5-yl)propanaMide HCl](/img/structure/B14052729.png)
